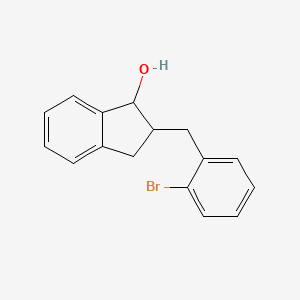
1-(3-Pyridinylamino)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridinylamino)-2-butanol, also known as 3-PAB, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a derivative of 2-butanol, an alcohol with a four-carbon chain, and contains a pyridine ring attached to the nitrogen atom of the amine group. 3-PAB is an important reagent used in organic synthesis and has been studied for its potential use in a variety of biochemical and physiological processes.
科学的研究の応用
1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. It has also been used in the synthesis of polymers and other materials for use in drug delivery and other medical applications. Additionally, 1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in the synthesis of organic compounds for use in catalysis and in the development of new materials.
作用機序
The mechanism of action of 1-(3-Pyridinylamino)-2-butanol is not fully understood, but it is believed to involve the formation of a pyridine ring on the nitrogen atom of the amine group in 2-butanol. This reaction is catalyzed by a strong base such as sodium hydroxide and a strong reducing agent such as sodium borohydride. The pyridine ring is believed to interact with the nitrogen atom of the amine group, allowing for the formation of new bonds and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Pyridinylamino)-2-butanol are not fully understood. However, it has been studied for its potential use in a variety of biochemical and physiological processes. For example, it has been studied for its potential use in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. Additionally, 1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in the synthesis of polymers and other materials for use in drug delivery and other medical applications.
実験室実験の利点と制限
The main advantage of using 1-(3-Pyridinylamino)-2-butanol in lab experiments is its versatility. It can be used in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. Additionally, it can be used in the synthesis of polymers and other materials for use in drug delivery and other medical applications. The main limitation of using 1-(3-Pyridinylamino)-2-butanol in lab experiments is its potential toxicity. It is important to use caution when handling 1-(3-Pyridinylamino)-2-butanol and to wear appropriate protective equipment.
将来の方向性
The potential future directions for 1-(3-Pyridinylamino)-2-butanol research include further exploration of its potential applications in biomedical and pharmaceutical research, as well as its potential use in the synthesis of organic compounds for use in catalysis and in the development of new materials. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(3-Pyridinylamino)-2-butanol, as well as its potential toxicity. Finally, further research could be conducted on the synthesis methods used to create 1-(3-Pyridinylamino)-2-butanol, as well as on the mechanism of action of the compound.
合成法
1-(3-Pyridinylamino)-2-butanol is synthesized from 2-butanol through a process known as reductive amination. This process involves the reduction of the aldehyde group of 2-butanol to a primary alcohol, followed by the addition of the pyridine ring to the nitrogen atom of the primary alcohol. This reaction is catalyzed by a strong base such as sodium hydroxide and a strong reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution and the resulting product is isolated by filtration or chromatography.
特性
IUPAC Name |
1-(pyridin-3-ylamino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12)7-11-8-4-3-5-10-6-8/h3-6,9,11-12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSHDZRQJJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridinylamino)-2-butanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)




![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)






